

# physical properties of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride

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## Compound of Interest

Compound Name: 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride

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An In-Depth Technical Guide to the Physical Properties of **5-(trifluoromethyl)pyridine-2-sulfonyl Chloride**

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction: A Core Building Block in Modern Chemistry

**5-(Trifluoromethyl)pyridine-2-sulfonyl chloride** is a pivotal reagent in contemporary organic synthesis. Its unique structure, featuring an electron-deficient pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group and a reactive sulfonyl chloride moiety, makes it an invaluable building block. This compound is instrumental in the synthesis of a wide array of complex molecules, particularly within the agrochemical and pharmaceutical industries where the trifluoromethylpyridine motif is a key pharmacophore.<sup>[1][2]</sup> For instance, it is a crucial intermediate in the synthesis of the non-peptide anti-HIV drug Tipranavir.<sup>[1]</sup>

This guide provides a comprehensive, field-proven analysis of the core physical and chemical properties of **5-(trifluoromethyl)pyridine-2-sulfonyl chloride**. Moving beyond a simple data sheet, we delve into the causality behind experimental choices and provide self-validating protocols, empowering researchers to handle and utilize this reagent with confidence and precision.

## Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. The fundamental identifiers for **5-(trifluoromethyl)pyridine-2-sulfonyl chloride** are summarized below.

Identifier	Value	Source(s)
CAS Number	174485-72-4	[3][4][5][6]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClF <sub>3</sub> NO <sub>2</sub> S	[3][5][6]
Molecular Weight	245.61 g/mol	[3][4][5]
InChI Key	MRIFFPWOMKLYKZ-UHFFFAOYSA-N	[3][4]
Canonical SMILES	C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl	[7]
Common Synonyms	5-(Trifluoromethyl)-2-pyridinesulfonyl chloride	[4][5][6]

## Physicochemical Properties: A Quantitative Overview

The physical properties of a reagent dictate its handling, reaction setup, and purification strategies. **5-(Trifluoromethyl)pyridine-2-sulfonyl chloride** is typically a white to off-white solid at room temperature, a critical fact for storage and weighing.[5] The comprehensive data below has been consolidated from multiple authoritative sources.

Property	Value	Source(s)
Physical Form	Solid, White to Off-White	[5]
Melting Point	50-52 °C	[3][5]
Boiling Point	277.7 ± 40.0 °C (at 760 mmHg, Predicted)	[3][5]
Density	1.6 ± 0.1 g/cm <sup>3</sup> (Predicted)	[3][5]
Solubility	Soluble in Chloroform, Dichloromethane	[5]
Refractive Index	1.477	[3]
Flash Point	121.7 ± 27.3 °C	[3]
pKa (Predicted)	-7.56 ± 0.29	[5]
XLogP3	2.28	[3]
Polar Surface Area (PSA)	55.4 Å <sup>2</sup>	[3]

## Spectroscopic Characterization Profile

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the reagent before its use in a synthetic sequence. While raw spectra are lot-specific, the expected characteristic signals are outlined here.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The pyridine ring protons will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, one would expect three signals, likely two doublets and a doublet of doublets, with coupling constants characteristic of pyridine ring systems.
  - <sup>19</sup>F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF<sub>3</sub>) group.

- **Infrared (IR) Spectroscopy:** The most prominent bands are associated with the sulfonyl chloride functional group. Expect strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1370-1410  $\text{cm}^{-1}$  and 1166-1204  $\text{cm}^{-1}$ , respectively.[8]
- **Mass Spectrometry (MS):** The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) corresponding to the compound's molecular weight. Critically, due to the natural abundance of chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ), a characteristic M+2 peak at approximately one-third the intensity of the  $\text{M}^+$  peak must be observed, confirming the presence of a single chlorine atom.[8]

## Experimental Protocols for Physical Property Verification

To ensure trustworthiness, key physical properties should be verifiable in the laboratory. The following protocols describe self-validating systems for determining the melting point and assessing solubility.

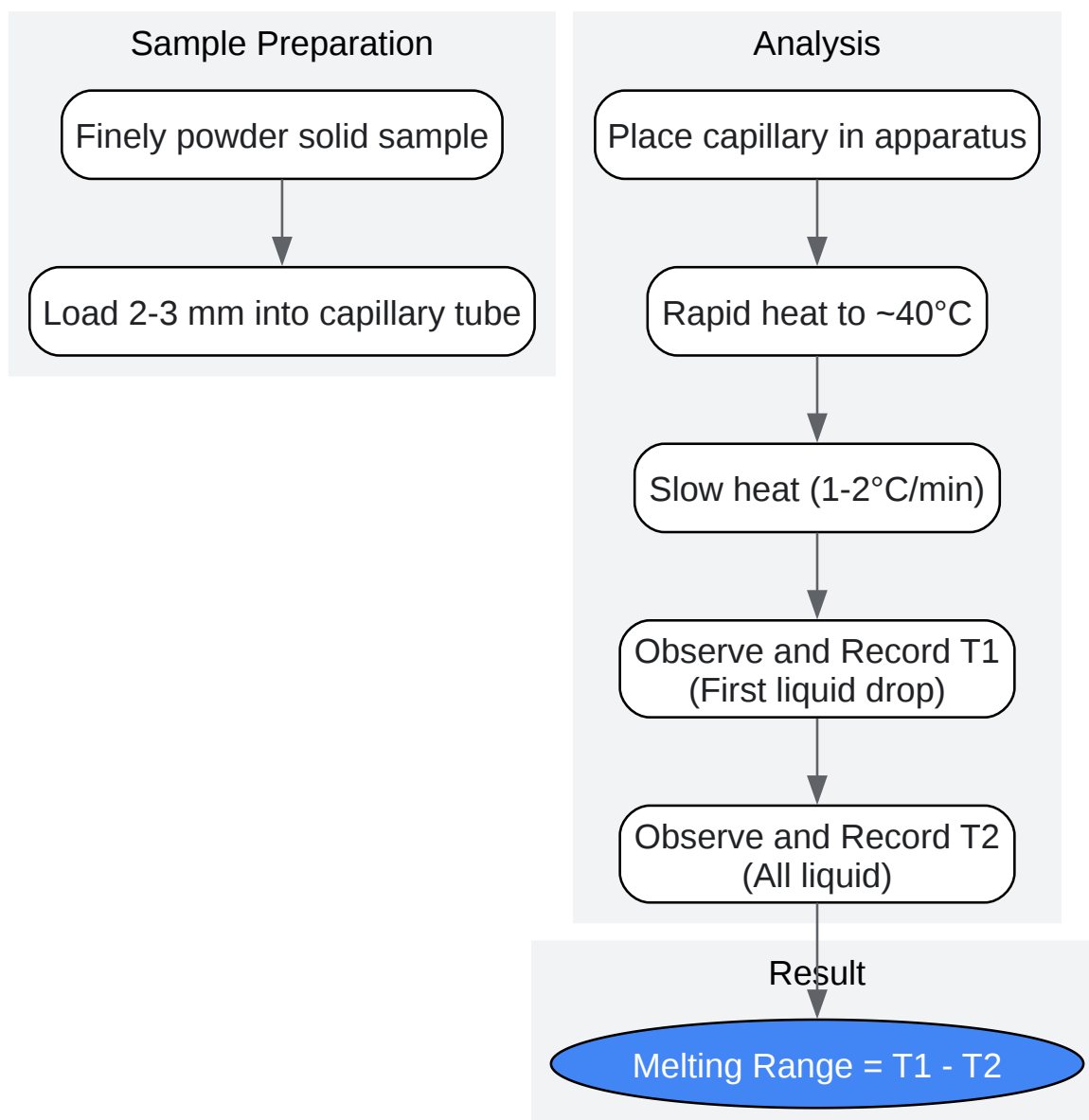
### Protocol 1: Melting Point Determination via Capillary Method

**Causality:** The melting point is a robust indicator of purity. A sharp melting range (e.g.,  $< 2\text{ }^{\circ}\text{C}$ ) typically signifies high purity, while a broad or depressed range suggests the presence of impurities. The capillary method is chosen for its accuracy and minimal sample requirement.

**Methodology:**

- **Sample Preparation:** Finely powder a small amount of **5-(trifluoromethyl)pyridine-2-sulfonyl chloride** on a watch glass.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the solid into the sealed end.
- **Apparatus Setup:** Place the loaded capillary into a calibrated melting point apparatus.
- **Heating and Observation:**

- Heat the apparatus rapidly to approximately 10-15 °C below the expected melting point (50 °C).<sup>[3][5]</sup>
- Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first liquid drop appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1 - T_2$ .



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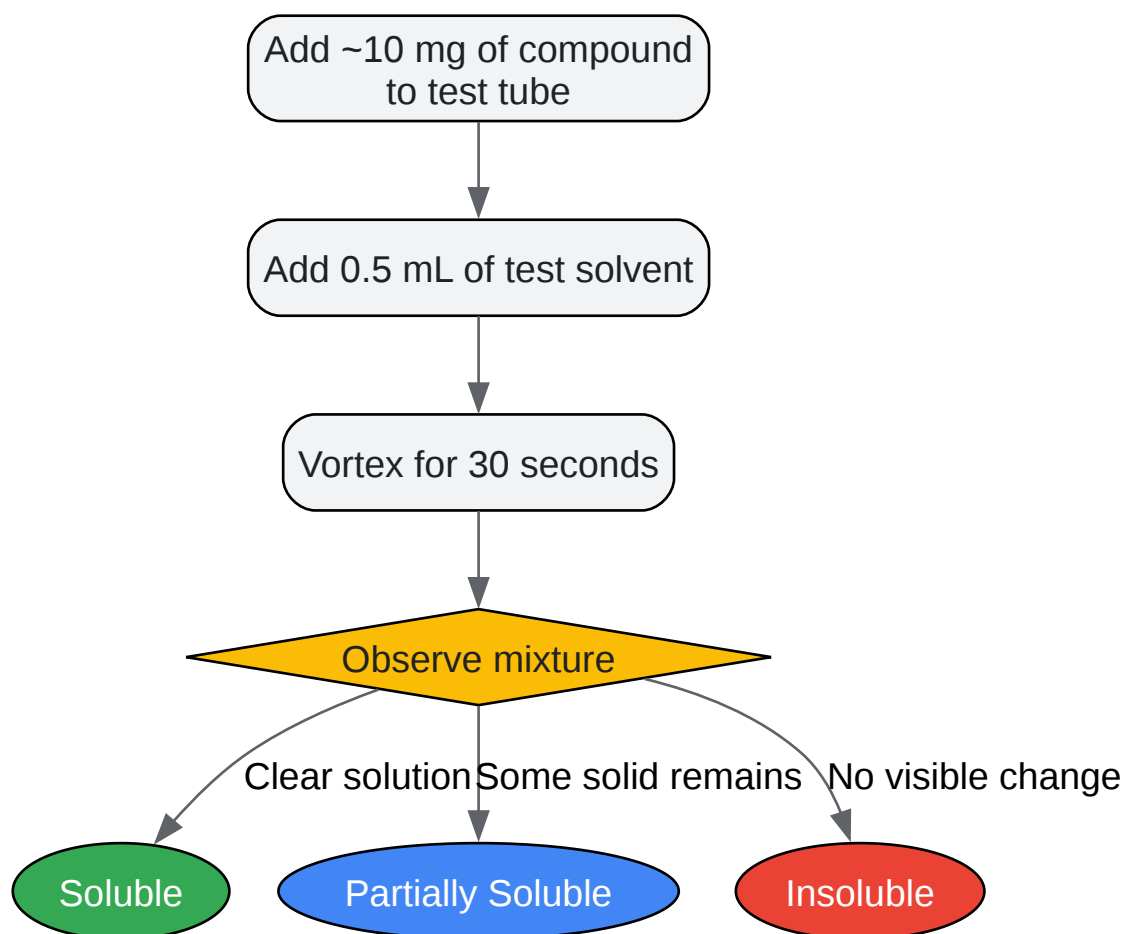
Caption: Workflow for Melting Point Determination.

## Protocol 2: Qualitative Solubility Assessment

Causality: Understanding a reagent's solubility is paramount for selecting appropriate reaction solvents, ensuring homogeneity, and planning subsequent workup and purification steps. This protocol provides a rapid and systematic way to screen common laboratory solvents.

Methodology:

- Preparation: Add approximately 10-20 mg of the compound to a series of small, labeled test tubes.
- Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).
- Observation & Agitation: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds.
- Classification: Observe the mixture.
  - Soluble: The solid completely dissolves to form a clear solution.
  - Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.
  - Insoluble: The solid does not appear to dissolve.
- Confirmation: For samples classified as "soluble," add another 0.5 mL of solvent to confirm that the compound does not precipitate at a lower concentration.



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Caption: Workflow for Qualitative Solubility Assessment.

## Handling, Storage, and Stability

The reactivity of the sulfonyl chloride group necessitates specific handling and storage procedures to maintain the compound's integrity.

- **Handling Precautions:** **5-(Trifluoromethyl)pyridine-2-sulfonyl chloride** is classified as corrosive and causes severe skin burns and eye damage.[4][9][10] Therefore, all manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11][12] Avoid inhalation of dust and contact with skin and eyes.[3][12]
- **Storage Conditions:** This compound is sensitive to both moisture and temperature.[5] It reacts with water, leading to hydrolysis of the sulfonyl chloride group. Therefore, it must be

stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] The recommended storage condition is in a freezer at temperatures under -20°C to ensure long-term stability.[3][4][5]

- **Stability:** The compound is stable under the recommended storage conditions.[5] However, it is incompatible with strong acids and strong oxidizing agents.[12] Exposure to moisture will lead to decomposition.

## Conclusion

**5-(Trifluoromethyl)pyridine-2-sulfonyl chloride** is a high-value reagent whose physical properties are well-defined. Its solid state, moderate melting point, and solubility in common organic solvents like dichloromethane facilitate its use in a variety of synthetic applications.[5] However, its corrosive nature and sensitivity to moisture demand rigorous adherence to proper handling and storage protocols.[5][9] By understanding and verifying the key physical data presented in this guide, researchers can effectively and safely incorporate this versatile building block into their synthetic workflows, advancing the development of novel pharmaceuticals and agrochemicals.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)